3-[(Oxolan-3-yl)methyl]pyrrolidine
Description
3-[(Oxolan-3-yl)methyl]pyrrolidine is a bicyclic amine featuring a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with an oxolane (tetrahydrofuran) methyl group.
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-(oxolan-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C9H17NO/c1-3-10-6-8(1)5-9-2-4-11-7-9/h8-10H,1-7H2 |
InChI Key |
CNGKJNXZGABREL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The predominant synthetic approach to this compound involves nucleophilic substitution reactions where a pyrrolidine derivative reacts with an oxolane-containing electrophilic intermediate. This method leverages the nucleophilicity of the pyrrolidine nitrogen or a suitably functionalized carbon center to displace a leaving group on an oxolane ring or its derivative.
-
Pyrrolidine precursor + Oxolane derivative (e.g., halomethyl-oxolane) → this compound
-
- Solvents: Polar aprotic solvents such as dimethylformamide or acetonitrile are common.
- Temperature: Mild heating (room temperature to reflux) depending on substrate reactivity.
- Catalysts: Sometimes bases such as potassium carbonate or phase transfer catalysts are employed to enhance nucleophilicity and reaction rate.
- Time: Several hours to overnight to achieve high conversion.
-
Continuous flow reactors have been reported to improve scalability and reaction control, optimizing yield and purity while reducing reaction times and waste generation.
Multi-Step Synthesis via Pyrrolidine Ring Construction and Functionalization
Detailed Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrolidine ring formation | Starting from amino alcohols or protected intermediates | Use of protecting groups to control regioselectivity |
| Functionalization with oxolane | Nucleophilic substitution with halomethyl-oxolane derivatives | Base catalysis (K2CO3), polar aprotic solvents |
| Deprotection | Gaseous ammonia or acidic hydrolysis | Removal of protecting groups without ring cleavage |
| Purification | Recrystallization in methanol or chromatography | Ensures high purity and stereochemical integrity |
Analytical Characterization of the Product
Structural confirmation and purity assessment are critical to validate the synthesis of this compound.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight; typical observed m/z matches calculated values closely (e.g., [M+H]+ 405.0982 vs. 405.0997).
Nuclear Magnetic Resonance Spectroscopy (NMR):
- ^1H NMR (DMSO-d6) reveals characteristic proton environments:
- Aromatic or heterocyclic protons around δ 8.87 ppm.
- Pyrrolidine and oxolane ring protons between δ 1.86–2.92 ppm.
- ^13C NMR supports carbon framework assignment.
- ^1H NMR (DMSO-d6) reveals characteristic proton environments:
Chiral HPLC or Polarimetry: Used to assess stereochemical purity, especially important due to chiral centers in both the pyrrolidine and oxolane rings.
Reaction Mechanisms and Chemical Transformations
Nucleophilic Substitution: The primary mechanism involves the nucleophilic attack of the pyrrolidine nitrogen or carbon on an electrophilic carbon of an oxolane derivative bearing a good leaving group (e.g., halide).
Reductive Amination: In some routes, aldehyde or ketone precursors of the oxolane ring undergo reductive amination with pyrrolidine derivatives to form the desired linkage.
Oxidation and Reduction Reactions: Post-synthesis modifications may include oxidation (e.g., using potassium permanganate) or reduction (e.g., lithium aluminum hydride) to introduce or modify functional groups for further derivatization.
Summary Table of Preparation Methods
| Method Type | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Pyrrolidine + halomethyl-oxolane | Polar aprotic solvent, base, heat | Straightforward, scalable | Requires good leaving groups |
| Multi-step Functionalization | Protected pyrrolidine intermediate + oxolane | Reflux in xylene, deprotection | High stereochemical control | Longer reaction times |
| Continuous Flow Industrial | Adapted nucleophilic substitution | Flow reactors, catalysts | Efficient, scalable, reproducible | Requires specialized equipment |
Research and Industrial Context
The compound is widely studied as a chiral building block in medicinal chemistry, particularly for enzyme inhibitors and receptor ligands due to its hydrogen bonding and ionic interaction capabilities.
Industrial synthesis focuses on optimizing yield, purity, and cost-effectiveness, often employing continuous flow technologies and catalyst systems to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxolan-3-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxolane moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrolidine or oxolane compounds.
Scientific Research Applications
3-[(Oxolan-3-yl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-3-yl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane and pyrrolidine moieties can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Steric Effects : Boc-protected analogs () exhibit significant steric bulk compared to the compact oxolane methyl group, impacting reactivity and binding interactions .
- Chirality : Unlike (S)-3-methylpyrrolidine hydrochloride (), this compound lacks a reported chiral center but may exhibit conformational isomerism .
Yield Comparison :
- Pyridinyl derivatives: 66–73% .
- Boc-protected analogs: Lower yields inferred due to purification challenges .
Physicochemical Properties
While explicit data for this compound are unavailable, trends from analogs suggest:
- Solubility : The oxolane group may enhance water solubility compared to purely hydrophobic substituents (e.g., tert-butyl in ) due to ether oxygen’s polarity .
- Stability : Boc-protected analogs () are sensitive to acidic conditions, whereas oxolane’s ether linkage is likely stable under similar conditions .
Biological Activity
3-[(Oxolan-3-yl)methyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with an oxolane moiety. This unique dual heterocyclic structure, which includes both nitrogen and oxygen, suggests potential for diverse biological activities and chemical reactivity. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
The molecular structure of this compound contributes to its potential biological activities. The compound features:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring known for its presence in various biologically active compounds.
- Oxolane Moiety : A five-membered oxygen-containing ring (tetrahydrofuran) that enhances the compound's solubility and reactivity.
This combination may lead to enhanced interactions with biological targets compared to simpler derivatives.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in the field of infectious diseases.
- Neuroprotective Effects : The structural features of this compound may allow it to interact with neural pathways, potentially offering protective effects against neurodegenerative conditions.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| Pyrrolidine | Antimicrobial | Exhibits activity against various bacterial strains |
| Tetrahydrofuran | Solvent Properties | Used as a precursor in organic synthesis |
| 4-Hydroxy-pyrrolidine | Neuroprotective | Studied for potential in drug development against neurodegeneration |
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, the presence of both nitrogen and oxygen heteroatoms suggests it may engage in hydrogen bonding and other interactions with biological macromolecules, such as proteins and nucleic acids.
Future Directions
Further research is necessary to explore the full range of biological activities associated with this compound. Key areas for future investigation include:
- In Vitro Studies : Conducting assays to evaluate antimicrobial and neuroprotective effects.
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.
Q & A
Q. Table 1: Key Reaction Conditions for Functionalization
| Reaction Type | Conditions | Key Reagents | Yield Optimization Tips |
|---|---|---|---|
| Nucleophilic Substitution | THF, 0°C, NaH base | 3-Bromo-pyrrolidine derivatives | Use anhydrous solvents |
| Cross-Coupling | Pd(PPh₃)₄, dioxane, 80°C | Aryl halides, Cs₂CO₃ | Degas solution to prevent oxidation |
| Oxidation | Dess–Martin periodinane, CH₂Cl₂ | – | Monitor via TLC (Rf shift) |
Q. Table 2: Structural Parameters from Crystallography
| Parameter | Observed Value | Significance |
|---|---|---|
| Dihedral angle (pyrrolidine-oxolane) | 87.52° | Indicates steric hindrance |
| C–N bond length | 1.47 Å | Confirms sp³ hybridization |
| Hydrogen-bonding distance (N–H⋯O) | 2.89 Å | Stabilizes crystal packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
